1,2-Cyclohexanedimethanol is an organic compound with the molecular formula C₈H₁₆O₂ and a CAS Registry Number of 25712-33-8. It exists as a colorless, low-melting solid and is classified as a diol due to its two hydroxyl (OH) functional groups. This compound is a mixture of isomeric forms, primarily consisting of cis and trans isomers, with commercial samples typically having a cis/trans ratio of approximately 30:70 . The compound is notable for its role as a precursor in the production of polyesters, particularly polyethylene terephthalate, which is widely used in plastic bottles and fibers .
One primary application of cyclohexane-1,2-diyldimethanol lies in its role as a versatile building block for organic synthesis. The presence of two hydroxyl functionalities allows for further chemical modifications, enabling the creation of complex molecules with diverse functionalities. Studies have shown its utility in the synthesis of:
Cyclohexane-1,2-diyldimethanol exists in two stereoisomeric forms, (1R,2R) and (1S,2S). These isomers differ in the spatial arrangement of their hydroxyl groups, making them chiral molecules. This chirality allows the diol to be used as a chiral scaffold in the synthesis of enantiopure compounds. Enantiopure compounds are essential in pharmaceutical development, as they often exhibit different biological activities [].
For example, the catalytic hydrogenation of dimethyl terephthalate leads to the formation of 1,2-cyclohexanedimethanol through a two-step process involving the production of dimethyl 1,4-cyclohexanedicarboxylate as an intermediate .
1,2-Cyclohexanedimethanol can be synthesized through several methods:
The primary applications of 1,2-cyclohexanedimethanol include:
Several compounds share structural similarities with 1,2-cyclohexanedimethanol. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1,4-Cyclohexanedimethanol | C₈H₁₈O₂ | Used similarly in polyester production; different isomeric form. |
Dimethyl Terephthalate | C₁₁H₁₄O₄ | Precursor for cyclohexanedimethanol; widely used in plastics. |
Ethylene Glycol | C₂H₆O₂ | Common diol used in antifreeze and polyester synthesis; simpler structure. |
1,3-Cyclohexanedimethanol | C₈H₁₈O₂ | Isomeric form that may exhibit different physical properties compared to 1,2-isomer. |
1,2-Cyclohexanedimethanol's uniqueness lies in its specific stereochemistry and its balance between rigidity and flexibility due to its cyclohexane ring structure combined with hydroxyl groups. This configuration allows it to serve effectively in applications requiring both strength and clarity in polymer formulations .